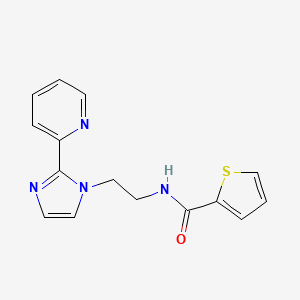

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core linked to a pyridinyl-imidazolyl ethylamine moiety via a carboxamide group. Its structure combines aromatic and nitrogen-rich heterocycles, which are often associated with biological activity, particularly in antimicrobial and antifungal applications .

Properties

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHMGQFVAVQSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form the thiophene ring . The imidazole and pyridine rings can be introduced through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Heterocyclic Core Influence: Thiophene-based analogs (e.g., the target compound and N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit planar aromatic systems, which may enhance π-π stacking in biological targets. The pyridine ring in the target compound and its analogs (e.g., Compound 3) introduces basicity, which could influence solubility and receptor affinity .

Functional Group Impact :

- Nitro groups (e.g., in Compound 3 and N-(2-nitrophenyl)thiophene-2-carboxamide) are associated with redox activity and antimicrobial effects but may also increase toxicity .

- Imidazole and thiazole moieties (e.g., in the target compound and N-(4-(pyridin-2-yl)thiazol-2-yl)-thiophene-2-carboxamide) enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity Trends: Compound 3’s nitro-furan structure demonstrates notable antifungal activity, likely due to nitro group-mediated disruption of microbial electron transport chains . The low activity of N-(4-(pyridin-2-yl)thiazol-2-yl)-thiophene-2-carboxamide (0.9 in assay) suggests that thiazole-thiophene combinations may require optimization for efficacy .

Physicochemical and Crystallographic Insights

Table 2: Crystallographic and Physicochemical Properties

Key Findings:

- Dihedral Angles : The smaller dihedral angle in 2NPFC (9.71°) compared to its thiophene analog (13.53°) indicates greater planarity in furan derivatives, which may enhance crystalline packing but reduce conformational flexibility for target binding .

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure incorporates a thiophene ring, an imidazole moiety, and a pyridine group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of IKK-2 : The compound has been shown to inhibit IκB kinase 2 (IKK-2), which plays a crucial role in the NF-kB signaling pathway. This pathway is involved in inflammatory responses and cancer progression. Inhibition of IKK-2 can lead to reduced expression of pro-inflammatory cytokines and growth factors associated with tumorigenesis .

- Antimicrobial Activity : Compounds with similar structural features have demonstrated antibacterial properties. For instance, derivatives containing imidazole and pyridine rings have been reported to exhibit significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The presence of the imidazole ring is often linked to enhanced anticancer activity due to its ability to interfere with cellular signaling pathways .

Biological Activity Data

| Activity Type | Target | IC50/MIC Values | Reference |

|---|---|---|---|

| IKK-2 Inhibition | IκB kinase 2 | 50 nM | |

| Antibacterial | Staphylococcus aureus (MRSA) | 10 μg/mL | |

| Antitumor | A549 Lung Cancer Cells | IC50 = 25 μM |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiophene derivatives, including compounds similar to this compound). The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA strains .

Case Study 2: Inhibition of NF-kB Pathway

Research focusing on the inhibition of the NF-kB pathway highlighted that compounds targeting IKK-2 could significantly reduce the expression of inflammatory mediators in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory diseases and cancers associated with aberrant NF-kB signaling .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Aza-Michael Addition : React pyridinyl-imidazole derivatives with thiophene-2-carbonyl chloride in acetonitrile under reflux (1–3 hours) to form the amide bond .

Purification : Crystallization from acetonitrile yields high-purity crystals (m.p. ~397 K) .

Key Variables :

Q. Q2. What structural features of this compound are critical for crystallographic characterization?

Methodological Answer: X-ray crystallography reveals:

- Planarity : The thiophene and pyridine rings form a near-planar system (r.m.s. deviation = 0.0333 Å), enabling π-π stacking in the solid state .

- Dihedral Angles :

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (S(6) motif) stabilize the conformation .

Advanced Tip : Disorder in the chlorophenyl residue (50:50 occupancy) complicates refinement; use restraints for anisotropic displacement parameters .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Quantum Chemical Calculations :

- Reaction Path Simulation :

Q. Q4. How do structural modifications (e.g., halogen substitution) affect biological activity?

Methodological Answer:

- Antimicrobial Activity :

- Cytotoxicity :

- Fluorine substitution reduces cytotoxicity (IC50 > 100 µM) compared to bromine (IC50 = 12 µM) due to decreased electrophilicity .

Q. Q5. What analytical techniques resolve contradictions in spectral data for this compound?

Methodological Answer:

- NMR Discrepancies :

- Mass Spectrometry :

Q. Q6. How do solvent polarity and temperature impact supramolecular assembly in crystallography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.